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Compound of Interest

Compound Name: VDM11

Cat. No.: B15616612 Get Quote

An In-depth Review of the Potent and Selective Anandamide Membrane Transporter Inhibitor

Abstract
VDM11, with the CAS number 313998-81-1, is a potent and selective inhibitor of the

anandamide membrane transporter (AMT). By blocking the reuptake of the endogenous

cannabinoid anandamide (AEA), VDM11 effectively increases the levels of AEA in the synaptic

cleft, thereby potentiating its effects on cannabinoid receptors. This technical guide provides a

comprehensive overview of VDM11, including its chemical properties, synthesis, mechanism of

action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays

are provided to facilitate further research and drug development efforts.

Chemical and Physical Properties
VDM11, chemically known as (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-

eicosatetraenamide, is a lipophilic molecule with a molecular weight of 409.6 g/mol .[1] Key

properties are summarized in the table below.
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Property Value Reference

CAS Number 313998-81-1 [1]

Molecular Formula C₂₇H₃₉NO₂ [1]

Molecular Weight 409.6 g/mol [1]

Purity ≥98% (HPLC) [2]

Appearance Tan-colored oil [2][3]

Solubility
Soluble in DMSO, ethanol, and

DMF
[4]

Storage

Store at -20°C, protected from

light and under an inert gas

like argon.

[2][3]

Synthesis
The synthesis of VDM11 involves the coupling of arachidonic acid with 4-amino-3-

methylphenol. While a specific published synthesis for VDM11 is not readily available, a

general and analogous method involves the acylation of the corresponding aminophenol with

arachidonoyl chloride.

A plausible synthetic route, based on the synthesis of similar N-arachidonoyl-aminophenol

analogs, is as follows: A solution of 4-amino-3-methylphenol in a suitable solvent like pyridine is

cooled and treated with arachidonoyl chloride, also dissolved in pyridine. The reaction mixture

is stirred at room temperature, followed by extraction and purification to yield VDM11.

Mechanism of Action
VDM11's primary mechanism of action is the potent and selective inhibition of the anandamide

membrane transporter (AMT), which is responsible for the cellular reuptake of anandamide.[3]

[5] By blocking this transporter, VDM11 increases the extracellular concentration of

anandamide, leading to enhanced activation of cannabinoid receptors, primarily the CB1

receptor. This indirect agonism of cannabinoid receptors is responsible for many of VDM11's

observed pharmacological effects.
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It is important to note that VDM11 also exhibits off-target activities. It has been shown to inhibit

fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), although with lower

potency compared to its effect on AMT.[4][6] Furthermore, there is evidence to suggest that

VDM11 can act as an alternative substrate for FAAH.[6]

The signaling pathway affected by VDM11 is depicted below:
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Mechanism of action of VDM11.

Quantitative Data
The following tables summarize the key quantitative data for VDM11's biological activity.

Table 1: Inhibition of Anandamide Membrane Transporter (AMT)

Parameter Value Cell Line Reference

IC₅₀ 4-11 µM RBL-2H3 cells [7]

Table 2: Inhibition of FAAH and MAGL
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Enzyme
IC₅₀ (in presence of
0.125% BSA)

IC₅₀ (in absence of
BSA)

Reference

FAAH (rat brain) 2.6 µM 1.6 µM [6]

MAGL (rat brain,

membrane)
14 µM 6 µM [6]

Table 3: Receptor Binding Affinity

Receptor Kᵢ Reference

CB1 > 5-10 µM [3][7]

CB2 > 5-10 µM [7]

Experimental Protocols
In Vitro Assays
This protocol is adapted from the method used to characterize VDM11's inhibitory effect on

anandamide transport.

Experimental Workflow:
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Seed RBL-2H3 cells in 24-well plates

Wash cells with uptake buffer

Pre-incubate with VDM11 or vehicle for 10 min

Add [³H]-Anandamide (e.g., 100 nM)

Incubate at 37°C for 15 min

Wash cells with ice-cold buffer containing 1% BSA

Lyse cells

Measure radioactivity by liquid scintillation counting

Calculate % inhibition and IC₅₀

Click to download full resolution via product page

Anandamide uptake assay workflow.
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Methodology:

Cell Culture: RBL-2H3 cells are cultured to confluence in 24-well plates.

Assay Buffer: Prepare an appropriate uptake buffer (e.g., PBS with 1% fatty acid-free BSA).

Pre-incubation: Wash the cells with the uptake buffer. Then, pre-incubate the cells with

varying concentrations of VDM11 or vehicle for 10 minutes at 37°C.

Anandamide Addition: Add radiolabeled anandamide (e.g., [³H]-Anandamide) to a final

concentration of 100 nM and incubate for 15 minutes at 37°C.

Termination and Washing: Terminate the uptake by aspirating the medium and washing the

cells three times with ice-cold uptake buffer containing 1% BSA.

Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

Transfer the lysate to scintillation vials and measure the radioactivity using a liquid

scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of VDM11 and

determine the IC₅₀ value using non-linear regression analysis.

This protocol is based on the methods described by Vandevoorde and Fowler (2005).[6]

Methodology:

Enzyme Source: Prepare rat brain homogenates as the source of FAAH and MAGL

enzymes.

Assay Buffer: Use a Tris-HCl buffer (pH 7.2) containing 1 mM EDTA. The assay can be

performed with or without fatty acid-free BSA.

Incubation: In test tubes, combine the brain homogenate, varying concentrations of VDM11
or vehicle, and the appropriate radiolabeled substrate ([³H]AEA for FAAH or [³H]2-AG for

MAGL).

Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by

adding a chloroform/methanol mixture.
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Phase Separation and Measurement: Separate the aqueous and organic phases by

centrifugation. The amount of hydrolyzed substrate is determined by measuring the

radioactivity in the aqueous phase.

Data Analysis: Calculate the percentage of inhibition for each VDM11 concentration and

determine the IC₅₀ values.

In Vivo Assays
This protocol is based on the study by Murillo-Rodríguez et al. (2008).[8]

Experimental Workflow:
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Surgically implant electrodes for EEG and EMG recording

Allow rats to recover from surgery

Habituate rats to the recording chamber

Administer VDM11 (i.c.v.) at the beginning of the dark phase

Record EEG and EMG for 24 hours

Score sleep-wake stages (Wake, NREM, REM) Perform c-Fos immunohistochemistry on brain sections

Quantify c-Fos positive cells in specific brain regions

Click to download full resolution via product page

In vivo sleep study workflow.

Methodology:

Animal Preparation: Adult male Wistar rats are surgically implanted with electrodes for

electroencephalogram (EEG) and electromyogram (EMG) recordings. A guide cannula is

implanted for intracerebroventricular (i.c.v.) injections.
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Drug Administration: VDM11 (10 or 20 µg in 5 µL) is administered via i.c.v. injection at the

beginning of the dark period.[8]

Sleep Recording and Analysis: EEG and EMG are recorded for 24 hours. The sleep-wake

stages (Wakefulness, NREM sleep, REM sleep) are scored in 12-second epochs.

c-Fos Immunohistochemistry: At the end of the recording period, rats are perfused, and their

brains are processed for c-Fos immunohistochemistry to identify neuronal activation in sleep-

related brain regions.

This protocol is based on the study by Justinova et al. (2011).[9]

Methodology:

Animal Preparation: Rats are surgically implanted with intravenous catheters for nicotine

self-administration.

Self-Administration Training: Rats are trained to press a lever to receive intravenous

infusions of nicotine on a fixed-ratio schedule.

Extinction and Reinstatement: After the self-administration behavior is stable, it is

extinguished by replacing nicotine with saline. Reinstatement of nicotine-seeking behavior is

then induced by a priming injection of nicotine or by presentation of nicotine-associated

cues.

VDM11 Treatment: VDM11 is administered intraperitoneally before the reinstatement tests.

Data Analysis: The number of lever presses during the reinstatement sessions is recorded

and analyzed to determine the effect of VDM11 on nicotine-seeking behavior.

This protocol is based on the study by Kamei et al. (2006).[10]

Methodology:

Animal Preparation: Male ddY mice are used.

Cough Induction: Mice are placed in a whole-body plethysmography chamber and exposed

to an aerosol of capsaicin (30 µM) for 3 minutes to induce coughing.
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VDM11 Administration: VDM11 (3-10 mg/kg) is administered subcutaneously 60 minutes

before the capsaicin challenge.[10]

Cough Measurement: The number of coughs is counted by a trained observer during the

capsaicin exposure.

Data Analysis: The antitussive effect of VDM11 is evaluated by comparing the number of

coughs in the VDM11-treated group to a vehicle-treated control group.

Conclusion
VDM11 is a valuable research tool for investigating the endocannabinoid system, particularly

the role of the anandamide membrane transporter. Its ability to potentiate endogenous

anandamide signaling has been demonstrated to modulate various physiological processes,

including sleep, addiction, and cough. This technical guide provides a comprehensive resource

for researchers working with VDM11, offering detailed information on its properties, mechanism

of action, and relevant experimental protocols. Further research into VDM11 and similar

compounds may lead to the development of novel therapeutics for a range of disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11042139/
https://pubmed.ncbi.nlm.nih.gov/11042139/
https://pubmed.ncbi.nlm.nih.gov/11042139/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2017.00166/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2017.00166/full
https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=2399&context=honors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9462003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835397/
https://www.benchchem.com/product/b15616612#vdm11-cas-number-313998-81-1
https://www.benchchem.com/product/b15616612#vdm11-cas-number-313998-81-1
https://www.benchchem.com/product/b15616612#vdm11-cas-number-313998-81-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15616612?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

